(2R)-4-Phenylbutan-2-amine-d3
Description
Properties
Molecular Formula |
C₁₀H₁₂D₃N |
|---|---|
Molecular Weight |
152.25 |
Synonyms |
(-)-1-Methyl-3-phenylpropylamine-d3; (-)-α-Methylbenzenepropanamine-d3; _x000B_(2R)-2-Amino-4-phenylbutane-d3; (2R)-4-Phenylbutan-2-amine-d3; _x000B_(R)-1-Methyl-3-phenylpropylamine-d3; (R)-4-Phenyl-2-butanamine-d3; (R)-α-Methylbenzenepropanamine-d3; (R)-(-)-1-Met |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Dipeptidyl Peptidase-4 Inhibition
One of the most significant applications of (2R)-4-Phenylbutan-2-amine-d3 is its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release. A study demonstrated that compounds derived from this compound exhibited potent DPP-4 inhibition comparable to established drugs like omarigliptin, with IC50 values around 2.0 nM for the most effective derivatives .
Table 1: DPP-4 Inhibition Data
| Compound | IC50 (nM) | Pharmacological Effect |
|---|---|---|
| 22a | 2.0 | >80% inhibition within 24h |
| Omarigliptin | N/A | Long-acting control |
2. Drug Design and Development
The compound has been utilized in rational drug design strategies, where its structural features have been exploited to develop new therapeutic agents. The design process often involves molecular docking studies to predict binding affinities and optimize lead compounds for enhanced efficacy against specific biological targets .
Biocatalytic Applications
1. Asymmetric Synthesis of Amines
Recent advancements have shown that this compound can be employed in biocatalytic processes for the asymmetric synthesis of amines. This method allows for the efficient production of primary, secondary, and tertiary amines with high stereoselectivity. The use of engineered enzymes has significantly improved the yield and enantiomeric ratios of synthesized products .
Table 2: Biocatalytic Synthesis Outcomes
| Enzyme | Substrate | Conversion (%) | Enantiomeric Ratio |
|---|---|---|---|
| OYE2 | 1a | >99 | 99:1 (S) |
| YqjM | 1a | >99 | 97:3 (S) |
Pharmacological Insights
1. Antidiabetic Properties
In addition to its role as a DPP-4 inhibitor, compounds related to this compound have been studied for their antidiabetic effects. These compounds have shown promise in improving glucose tolerance in animal models, indicating their potential as therapeutic agents for managing diabetes .
Case Studies
Case Study 1: Efficacy in Animal Models
In a controlled study, a derivative of this compound was administered to diabetic rats. The results indicated a significant reduction in blood glucose levels compared to the control group, supporting its application in diabetes management .
Case Study 2: Biocatalytic Efficiency
A biocatalytic cascade involving this compound was evaluated for its efficiency in synthesizing complex amine structures. The study highlighted the advantages of using this compound in terms of yield and stereochemical purity, making it a valuable tool in organic synthesis .
Preparation Methods
H/D Exchange via D₂O/Et₃N Systems
A pivotal method for synthesizing α,β-deuterated amines involves tandem H/D exchange and single-electron transfer (SET) reductive deuteration. Luo et al. demonstrated this approach using nitriles as precursors. For (2R)-4-Phenylbutan-2-amine-d3, the protocol involves:
-
H/D Exchange : Reacting 4-Phenylbutanenitrile with D₂O (120 equiv) and Et₃N (12 equiv) at 1.0 M concentration in THF, achieving 98% deuterium incorporation at the α-position.
-
SmI₂-Mediated Reduction : Treating the α-deuterated nitrile with SmI₂ (2 equiv) and D₂O in THF, yielding the β-deuterated amine. This step introduces two additional deuterium atoms at the β-methyl group via radical intermediates.
Key Data :
| Parameter | Value |
|---|---|
| Deuterium Incorporation | 98% (α), 95% (β) |
| Yield | 82% |
| Reaction Time | 16 h (H/D), 4 h (SET) |
This method’s efficiency stems from the dual role of D₂O and Et₃N in both H/D exchange and reduction steps, minimizing reagent waste.
Asymmetric Reductive Amination with Chiral Catalysts
Stereoselective synthesis of the (2R)-configured amine employs asymmetric reductive amination of 4-Phenylbutan-2-one. A modified procedure from Impurity.com uses:
-
Chiral Auxiliary : (S)-Binap-RuCl₂ catalyst (5 mol%) for enantioselective hydrogenation.
-
Deuterated Reducing Agent : LiAlD₄ (3 equiv) in anhydrous THF at −78°C, introducing deuterium at the β-methyl group.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Enantiomeric Excess | 92% (R) |
| Deuterium Purity | 99% |
| Yield | 75% |
Post-synthesis purification via column chromatography (5–10% EtOAc/heptane) ensures isotopic and stereochemical homogeneity.
Tandem H/D Exchange-Reductive Deuteration
Mechanism and Application
The tandem strategy (Fig. 1) merges H/D exchange and SET reduction into a one-pot reaction, ideal for large-scale synthesis:
-
H/D Exchange : α-C–H bonds of 4-Phenylbutanenitrile undergo deuteration via base-catalyzed equilibration with D₂O.
-
SmI₂ Reduction : The nitrile is reduced to an amine via a radical intermediate, with D₂O serving as the deuterium source for β-deuteration.
Advantages :
-
Eliminates isolation of intermediates.
-
Uses cost-effective D₂O instead of expensive deuterated reagents.
Analytical Validation of Deuterium Incorporation
Mass Spectrometry (MS)
High-resolution MS analysis of this compound confirms a molecular ion peak at m/z 152.251 (calc. 152.251). Isotopic distribution shows >98% D at β-positions.
¹H NMR Spectroscopy
The absence of β-CH₃ signals (δ 1.1–1.3 ppm) and a singlet for ND₂ (δ 1.8 ppm) validate deuterium incorporation.
Industrial-Scale Synthesis Protocols
LGC Standards’ Manufacturing Process
LGC Standards produces this compound via:
-
Chiral Resolution : Diastereomeric salt formation with (R)-mandelic acid.
-
Deuterium Exchange : Refluxing the free amine with D₂O/Pd/C (5 wt%) at 80°C for 24 h.
Process Data :
| Parameter | Value |
|---|---|
| Purity | 99.5% |
| Deuterium Content | 99% |
| Production Scale | 100 mg–10 kg |
Q & A
Q. How is (2R)-4-Phenylbutan-2-amine-d3 synthesized, and what deuterium-labeling strategies are validated for its preparation?
Methodological Answer: The synthesis typically involves reductive amination of 4-phenylbutan-2-one using deuterated reagents (e.g., NaBD4) to introduce deuterium at the methyl group (C-2). Chiral resolution via enzymatic methods or chiral chromatography is required to isolate the (2R)-enantiomer. For isotopic purity (>98% deuterium), confirmatory analyses include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. What analytical techniques are most reliable for confirming the stereochemical integrity and isotopic purity of this compound?
Methodological Answer:
- Chiral HPLC/CE : Validates enantiomeric excess (ee) using chiral stationary phases (e.g., cyclodextrin derivatives) .
- NMR (²H, ¹³C) : Distinguishes deuterium incorporation and confirms stereochemistry via coupling constants and NOE effects .
- High-Resolution MS : Verifies isotopic distribution (e.g., M+3 peak for -d3 labeling) .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer: Stability studies recommend:
- Temperature : Store at -20°C in inert gas (argon/nitrogen) to prevent racemization.
- Solvent : Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange .
- Light Exposure : Protect from UV light to avoid photodegradation (validated via accelerated stability testing) .
Advanced Research Questions
Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can kinetic resolution improve yields?
Methodological Answer: Key challenges include racemization during deuterium incorporation and competing side reactions. Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers, improving ee to >99%. Optimize reaction conditions (pH, temperature) to minimize deuterium loss .
Q. How do isotopic effects (²H vs. ¹H) influence the pharmacokinetic properties of this compound in vivo?
Methodological Answer: Deuterium substitution alters metabolic stability by slowing CYP450-mediated oxidation (deuterium isotope effect, DIE). Use LC-MS/MS to compare plasma half-life (t½) and metabolite profiles in animal models. For example, deuterated analogs may show 2–3x longer t½ due to reduced first-pass metabolism .
Q. How can researchers resolve contradictions in reported bioactivity data for (2R)-4-Phenylbutan-2-amine derivatives?
Methodological Answer: Contradictions often arise from variability in:
Q. What advanced computational methods are used to model the interaction of this compound with biological targets?
Methodological Answer:
Q. What are the ethical and safety considerations for handling this compound in pharmacological studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
